Angola I, also known as Angola I or Caffeoyl-N-tyrosine, is a hydroxycinnamoyl amide (HCA) found naturally in coffee beans, particularly in the Coffea canephora species (commonly known as Robusta coffee). [, ] This compound belongs to a class of phenolic compounds known for their antioxidant properties. [, ] In scientific research, Angola I serves as a valuable chemotaxonomic marker for differentiating between coffee species and origins. [, ] It also contributes to the sensory characteristics of coffee, potentially influencing its taste profile. [, ]
While Angola I is naturally present in coffee beans, its isolation from natural sources can be challenging due to its relatively low abundance. Therefore, synthetic methods have been developed for its production. One common approach involves the coupling reaction between caffeic acid and L-tyrosine, typically mediated by a coupling reagent like dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI). [, ]
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